molecular formula C5H10O5 B584066 L-[5-13C]xylose CAS No. 478506-64-8

L-[5-13C]xylose

Cat. No. B584066
CAS RN: 478506-64-8
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-SJPYKUFFSA-N
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Description

L-[5-13C]xylose, commonly known as xylose, is a sugar first isolated from wood, and named for it . Xylose is classified as a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is derived from hemicellulose, one of the main constituents of biomass . Like most sugars, it can adopt several structures depending on conditions . With its free aldehyde group, it is a reducing sugar .


Synthesis Analysis

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .


Molecular Structure Analysis

The acyclic form of xylose has a chemical formula HOCH2(CH(OH))3CHO . The cyclic hemiacetal isomers are more prevalent in solution and are of two types: the pyranoses, which feature six-membered C5O rings, and the furanoses, which feature five-membered C4O rings (with a pendant CH2OH group) . Each of these rings is subject to further isomerism, depending on the relative orientation of the anomeric hydroxy group .


Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . This work presents experimental and kinetic modelling studies on xylose conversion to furfural, using AlCl3/HCl as combined Lewis/Brønsted acid catalysts . The reaction network and kinetics were developed .


Physical And Chemical Properties Analysis

Xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . It has a slightly acidic pH and is relatively stable under normal conditions .

Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body . Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway .

Safety and Hazards

Xylose is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . There are still some bottlenecks in the bioconversion of xylose, including the fact that some microorganisms cannot assimilate xylose naturally and that the uptake and metabolism of xylose are inhibited by glucose . To overcome these issues, numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization .

properties

IUPAC Name

(3S,4R,5S)-(613C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-FYIUDGNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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